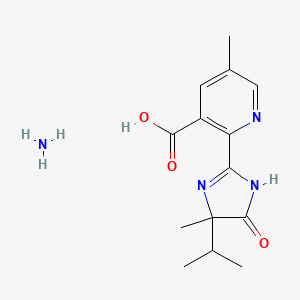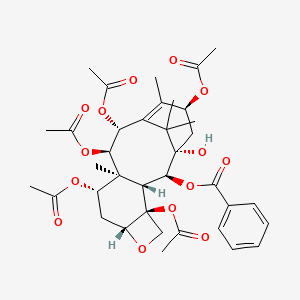![molecular formula C13H18N2O4 B1141479 (2S)-2-[[(2S)-2-aminobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid CAS No. 101265-94-5](/img/structure/B1141479.png)
(2S)-2-[[(2S)-2-aminobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves highly diastereoselective formation steps. For instance, the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component in HIV protease inhibitors, was achieved through cyanohydrin formation of (S)-2-N,N-dibenzyl-amino-3-phenylpropanal with acetone cyanohydrin in the presence of trimethyl-aluminum as a crucial step (Shibata, Itoh, & Terashima, 1998). These synthetic routes highlight the complexity and precision required in synthesizing structurally related amino acids and derivatives.
Molecular Structure Analysis
Structural investigation of related compounds, such as 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, reveals insights into the stabilization and stereochemistry of such molecules. X-ray single crystal diffraction analysis provides detailed information on molecular orientation and intramolecular interactions (Chen et al., 2016). These studies are crucial for understanding the three-dimensional arrangement and potential reactivity patterns of the compound .
Chemical Reactions and Properties
Chemical reactions involving amino acid derivatives often highlight their reactivity towards specific synthesis or modification pathways. For instance, racemic 2-amino-3-(heteroaryl)propanoic acids, with variations in the heteroaryl group, demonstrate the versatility of these compounds in synthesis, showing a wide range of yields and conditions for achieving desired modifications (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).
Physical Properties Analysis
The physical properties of amino acid derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in various fields. Studies on compounds like (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid provide insights into their crystallization, molecular interactions, and stability, facilitating the understanding of their behavior in different environments (Venkatesan et al., 2016).
科学的研究の応用
Antifungal Tripeptides : This compound was studied as part of a group of new antifungal tripeptides. Its molecular properties and structures were calculated using conceptual density functional theory, aiding in drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Asymmetric Synthesis : Research on the asymmetric synthesis of related fluorinated l-tyrosines included the study of this compound. This work is significant in the field of organic chemistry and pharmaceuticals (Monclus, Masson, & Luxen, 1995).
Binary Diffusion Coefficients : The diffusion coefficients of this amino acid in binary aqueous solutions were measured. This research is important for understanding the behavior of such compounds in solution, which is relevant in both chemistry and biochemistry (Umecky et al., 2013).
Pharmaceutical Applications : A study synthesized novel derivatives of this amino acid and evaluated them for antioxidant, anti-inflammatory, and antiulcer activity. This highlights its potential applications in the development of new pharmaceuticals (Subudhi & Sahoo, 2011).
Radiation-Induced Hydrogels Modification : Research involving the modification of poly vinyl alcohol/acrylic acid hydrogels with amine compounds, including this amino acid, showcased its potential in medical applications due to its impact on the antibacterial and antifungal properties of these hydrogels (Aly & El-Mohdy, 2015).
Safety And Hazards
The safety and hazards associated with a compound are important for handling and disposal. Unfortunately, I couldn’t find specific information on the safety and hazards of this compound.
将来の方向性
The future directions of a compound’s research can provide insights into potential applications and areas of interest. Unfortunately, I couldn’t find specific information on the future directions of this compound’s research.
Please note that the information provided is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
特性
IUPAC Name |
(2S)-2-[[(2S)-2-aminobutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-2-10(14)12(17)15-11(13(18)19)7-8-3-5-9(16)6-4-8/h3-6,10-11,16H,2,7,14H2,1H3,(H,15,17)(H,18,19)/t10-,11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDOETDMJHDGGV-QWRGUYRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Abu-Tyr-OH | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[b]fluoranthene](/img/structure/B1141397.png)






